N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-1-benzofuran-2-carboxamide
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Overview
Description
N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a triazolothiadiazole moiety fused with a benzofuran ring, making it a unique and potentially bioactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-1-benzofuran-2-carboxamide typically involves multiple steps:
Formation of the Triazolothiadiazole Core: This can be achieved by reacting 4-amino-3-mercapto-1,2,4-triazole with an appropriate aldehyde or ketone under acidic conditions to form the triazolothiadiazole ring.
Benzylation: The triazolothiadiazole derivative is then benzylated using benzyl chloride in the presence of a base such as potassium carbonate.
Coupling with Benzofuran-2-carboxylic Acid: The final step involves coupling the benzylated triazolothiadiazole with benzofuran-2-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the triazolothiadiazole moiety, using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with various nucleophiles under basic conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Oxidized derivatives of the benzofuran ring.
Reduction: Reduced forms of the triazolothiadiazole moiety.
Substitution: Various benzyl-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, the compound has shown potential as an enzyme inhibitor. Studies have indicated its ability to inhibit enzymes such as carbonic anhydrase and cholinesterase, making it a candidate for further pharmacological research .
Medicine
In medicine, the compound’s potential as an anticancer agent has been explored. Its ability to inhibit specific enzymes involved in cancer cell proliferation makes it a promising candidate for drug development .
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-1-benzofuran-2-carboxamide exerts its effects involves binding to specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt critical biological pathways, leading to therapeutic effects such as reduced cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole Derivatives: These compounds share the triazolothiadiazole core but differ in their substituents, leading to variations in biological activity.
Benzofuran Derivatives: Compounds with a benzofuran core but different functional groups, affecting their chemical reactivity and biological properties.
Uniqueness
N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-1-benzofuran-2-carboxamide is unique due to its specific combination of the triazolothiadiazole and benzofuran moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H15N5O2S |
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Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C20H15N5O2S/c1-12-22-23-20-25(12)24-19(28-20)14-8-6-13(7-9-14)11-21-18(26)17-10-15-4-2-3-5-16(15)27-17/h2-10H,11H2,1H3,(H,21,26) |
InChI Key |
XNNYTYBGTLYUGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC5=CC=CC=C5O4 |
Origin of Product |
United States |
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